molecular formula C5H16Cl2N2 B3041892 (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride CAS No. 403712-75-4

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride

Cat. No.: B3041892
CAS No.: 403712-75-4
M. Wt: 175.1 g/mol
InChI Key: SXAWQXIDQGOCER-ZJIMSODOSA-N
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Description

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a chiral diamine derivative, often used as a building block in organic synthesis and as a ligand in coordination chemistry.

Scientific Research Applications

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride typically involves the reaction of (2R)-1,2-propanediamine with formaldehyde and formic acid under reductive amination conditions. This process yields the dimethylated product, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.

Properties

IUPAC Name

(2R)-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAWQXIDQGOCER-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride

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